molecular formula C12H11N5OS B2492503 6-Cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2411308-26-2

6-Cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No. B2492503
CAS RN: 2411308-26-2
M. Wt: 273.31
InChI Key: LMPHOZPRVHSYJC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid hydrazide with a carbon disulfide in a basic medium . The resulting product is then reacted with a primary amine to yield the desired 1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, which makes them interesting targets for synthetic modification . The chemical reactions involving these compounds can be quite complex and are often influenced by the nature of the substituents on the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be influenced by the nature of the substituents on the thiadiazole ring . These properties can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and its biological target . Some derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the exploration of new synthetic routes, and the investigation of their mechanisms of action . These compounds have the potential to be developed into effective therapeutic agents for a variety of diseases .

properties

IUPAC Name

6-cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-2-4-10-16-17-12(19-10)15-11(18)9-6-3-5-8(7-13)14-9/h3,5-6H,2,4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPHOZPRVHSYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

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